molecular formula C8H6BrClO2 B2833576 4-Bromo-3-chloro-2-methoxybenzaldehyde CAS No. 1782181-57-0

4-Bromo-3-chloro-2-methoxybenzaldehyde

Cat. No.: B2833576
CAS No.: 1782181-57-0
M. Wt: 249.49
InChI Key: PVXDMDAOPHUYOT-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-2-methoxybenzaldehyde is an aromatic aldehyde with the molecular formula C8H6BrClO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, chlorine, and methoxy groups. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-3-chloro-2-methoxybenzaldehyde can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination and chlorination of 2-methoxybenzaldehyde. The reaction typically proceeds under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves multi-step synthesis processes. These processes may include the use of catalysts and specific reaction conditions to optimize yield and purity. The exact methods can vary depending on the scale of production and the desired specifications of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chloro-2-methoxybenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The bromine and chlorine substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can react with the halogen substituents under appropriate conditions.

Major Products Formed

    Oxidation: 4-Bromo-3-chloro-2-methoxybenzoic acid.

    Reduction: 4-Bromo-3-chloro-2-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-3-chloro-2-methoxybenzaldehyde is used in scientific research for several purposes:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It is investigated for its potential pharmacological properties and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-2-methoxybenzaldehyde involves its reactivity as an electrophile due to the presence of the aldehyde group. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The bromine and chlorine substituents also influence its reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methoxybenzaldehyde: Similar structure but lacks the chlorine substituent.

    3-Bromo-4-methoxybenzaldehyde: Similar structure but with different positions of the substituents.

    2-Bromo-3-hydroxy-4-methoxybenzaldehyde: Similar structure with a hydroxyl group instead of a chlorine substituent

Uniqueness

4-Bromo-3-chloro-2-methoxybenzaldehyde is unique due to the specific combination and positions of its substituents. This unique structure imparts distinct reactivity and properties, making it valuable in specific synthetic applications and research contexts .

Properties

IUPAC Name

4-bromo-3-chloro-2-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c1-12-8-5(4-11)2-3-6(9)7(8)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXDMDAOPHUYOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Cl)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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